

Application Notes and Protocols: Synthesis and Optimization of Antitubercular Agent-23

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Compound of Interest

Compound Name: Antitubercular agent-23

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Abstract

This document provides a detailed protocol for the synthesis of the promising antitubercular agent designated as compound 23, N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide. This aryl-oxadiazole derivative has been identified as a potential inhibitor of Mycobacterium tuberculosis. This application note includes a comprehensive synthesis protocol, optimization strategies derived from structure-activity relationship (SAR) studies, and a summary of its biological activity. Additionally, diagrams illustrating the synthetic workflow and the proposed mechanism of action are provided to facilitate understanding and implementation in a research and development setting.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial properties. This document focuses on a specific aryl-oxadiazole, compound 23, which has demonstrated potential as an antitubercular agent. The provided protocols and data are intended to guide researchers in the synthesis, optimization, and evaluation of this class of compounds.

Data Presentation

Table 1: Synthesis Reaction Parameters and Yield

Parameter	Value	Reference
Starting Material	N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide (1)	[1]
Reagents	Carbon disulfide (CS ₂), Potassium hydroxide (KOH), Ethanol (EtOH)	[1]
Reaction Condition	Not specified, assumed reflux	
Product	N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (2)	[1]
Yield	84%	[1]

Table 2: Biological Activity of Aryl-Oxadiazole Analogs

Compound	Modification	MIC (μM) in Butyrate Medium	Cytotoxicity (Vero cells)	Reference
23 (Aryl-oxadiazole core)	Parent Compound	Sub-micromolar activity	Low to no cytotoxicity	[2][3]
Analog with secondary amine linker	Replacement of N-methyl	Decreased activity	Low	[4]
Analog with oxygen linker	Replacement of N-methyl	Decreased activity	Low	[4]
Analog with tertiary amide linker	Replacement of N-methyl	Complete loss of activity	Low	[4]

Experimental Protocols

Synthesis of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (Compound 23)

This protocol is based on the reported cyclization of a hydrazide precursor.^[1]

Materials:

- N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide (1)
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Ethanol (EtOH)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, chromatography columns)

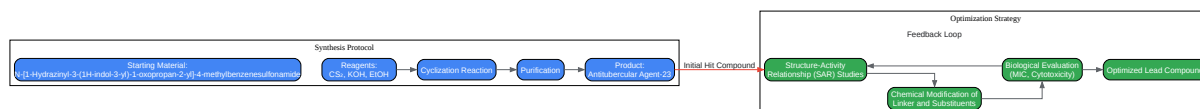
Procedure:

- Dissolve N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide (1) in ethanol in a round-bottom flask.
- Add a solution of potassium hydroxide in ethanol to the flask.
- To the resulting mixture, add carbon disulfide.
- Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer

Chromatography).

- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a suitable acid (e.g., dilute HCl) to precipitate the crude product.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (2).
- Characterize the final product using appropriate analytical techniques (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy).

Synthesis and Optimization Workflow

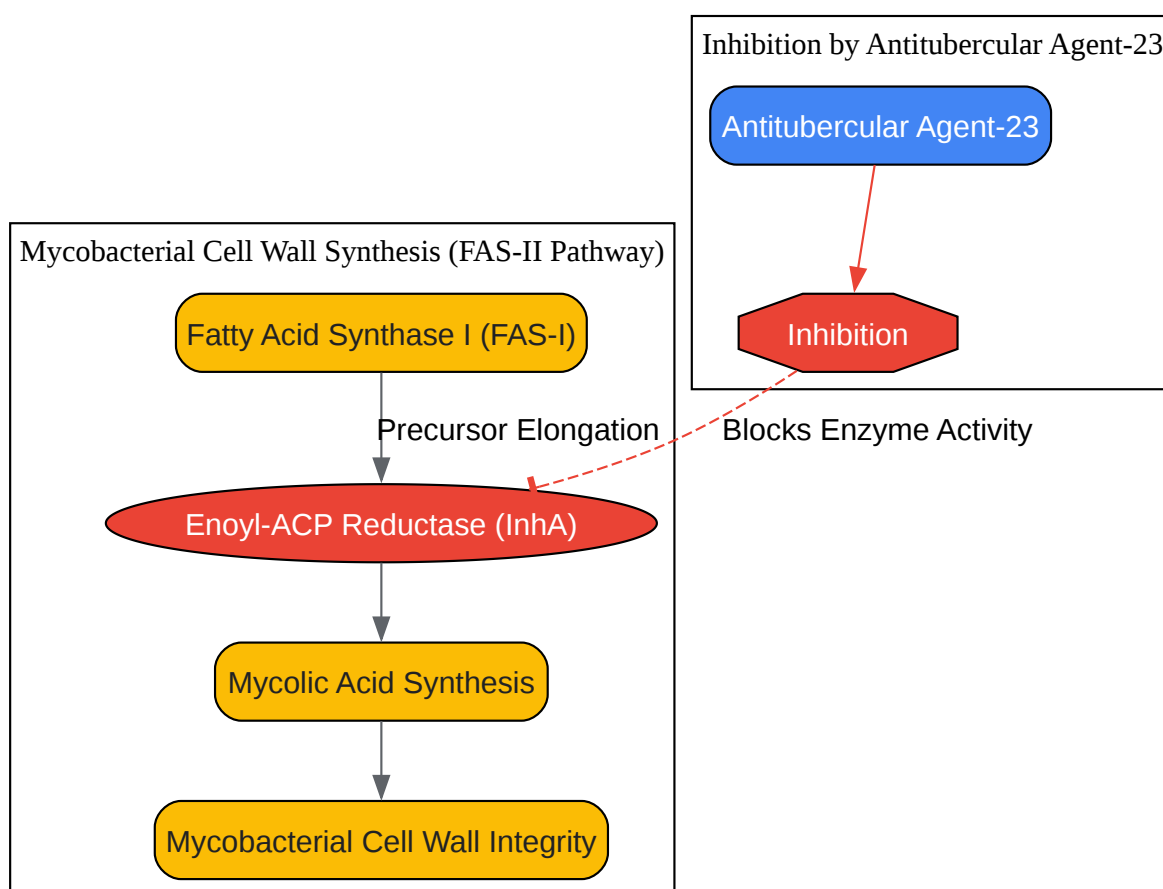


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Caption: Synthetic workflow and optimization cycle for **Antitubercular Agent-23**.

Proposed Mechanism of Action: Inhibition of Enoyl Reductase (InhA)

Molecular docking studies suggest that N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide acts as an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme involved in the fatty acid biosynthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. This mechanism is similar to that of the frontline anti-TB drug isoniazid.



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Caption: Proposed mechanism of action via inhibition of the InhA enzyme.

Optimization Strategies

Structure-activity relationship (SAR) studies on related aryl-oxadiazole series provide valuable insights for optimizing the antitubercular activity of compound 23. Key findings suggest that modifications to the linker between the oxadiazole core and the aryl moiety significantly impact biological activity.^[4]

- **N-Methyl Group:** The presence of an N-methyl group in the linker appears to be important for potent activity.
- **Linker Modification:** Replacement of the N-methyl group with a secondary amine or an oxygen atom leads to a decrease in activity.
- **Amide Linker:** Introduction of a tertiary amide in the linker results in a complete loss of antitubercular activity.

These findings suggest that future optimization efforts should focus on maintaining or mimicking the steric and electronic properties of the N-methylated linker while exploring substitutions on the aryl rings to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity.

Conclusion

The synthesis of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (**Antitubercular Agent-23**) can be achieved through a straightforward and high-yielding cyclization reaction. Its proposed mechanism of action, targeting the essential InhA enzyme, makes it an attractive candidate for further development. The provided SAR data offers a rational basis for the design and synthesis of next-generation analogs with improved antitubercular efficacy. These application notes and protocols serve as a valuable resource for researchers engaged in the discovery of novel therapeutics to combat tuberculosis.

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